9-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]-9H-purin-6-amine
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Overview
Description
9-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]-9H-purin-6-amine is a complex organic compound featuring a purine core substituted with a cyclopropyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 9-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]-9H-purin-6-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it valuable for research in biochemistry and molecular biology.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Berotralstat: A compound with a similar trifluoromethyl group, used in the treatment of hereditary angioedema.
Indole Derivatives: Compounds containing an indole nucleus, which have diverse biological activities.
Uniqueness
9-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]-9H-purin-6-amine is unique due to its combination of a purine core with a cyclopropyl and trifluoromethylphenyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H14F3N5O |
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Molecular Weight |
349.31 g/mol |
IUPAC Name |
9-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]purin-6-amine |
InChI |
InChI=1S/C16H14F3N5O/c1-25-12-5-2-9(16(17,18)19)6-11(12)23-14-13-15(21-7-20-14)24(8-22-13)10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,20,21,23) |
InChI Key |
UGEOJTZEMBZOPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Origin of Product |
United States |
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